Ethanol;tungsten
Description
Evolution from Bulk Oxides to Nanostructured Systems
Early catalytic studies focused on tungsten trioxide (WO₃) and polytungstic acids for ethanol dehydration, leveraging their inherent Brønsted acidity. The 1990s saw breakthroughs with WO₃/ZrO₂ composites achieving 87% ethylene selectivity at 773 K, outperforming conventional γ-Al₂O₃ by poisoning basic sites that caused coking. This era established tungsten's dual role as both active site and structural promoter.
The 2010s brought atomic-level engineering with Yang et al.'s W@Pd/C core-shell nanoparticles (2019), where tungsten cores electronically perturbed palladium shells to boost ethanol oxidation mass activity to 9,535.5 mA mgPd⁻¹—triple commercial Pd/C performance. Concurrently, Phung et al. demonstrated that 15 wt% WO₃ on TiO₂ suppressed acetaldehyde formation by 92% versus bare titania through UV-Vis-verified Ti⁴⁵+ site passivation.
Emergence of Single-Site Tungsten Catalysts
The 2020s marked a paradigm shift with Kratish and Nakamura's AC/WO₂ system (2025), grafting (DME)WO₂Cl₂ onto activated carbon to create air-stable W(VI) sites. EXAFS analysis confirmed two W=O (1.73 Å) and two W-O-C (1.92 Å) bonds per center, enabling 98% ethanol-to-ethylene conversion at 473 K with zero dehydrogenation byproducts—a stark improvement over Mo-based analogs.
Properties
IUPAC Name |
ethanol;tungsten | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O.W/c1-2-3;/h3H,2H2,1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZQHERYTMMCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.[W] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OW | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Catalytic Applications
Tungsten-Based Catalysts for Ethanol Conversion
Tungsten oxides, particularly when combined with other metals like copper, have been extensively studied for their catalytic properties in the oxidation of ethanol. Research indicates that copper-tungsten oxide catalysts exhibit high activity in ethanol conversion reactions, producing key products such as acetaldehyde, ethylene, and carbon dioxide. The performance of these catalysts varies significantly with the copper-to-tungsten ratio, demonstrating peaks in yield at specific compositions.
Key Findings:
- Main Products: Acetaldehyde, ethylene, carbon dioxide.
- Optimal Composition: The yield of acetaldehyde shows a maximum at certain copper concentrations, while the yield of carbon dioxide stabilizes with increasing copper content .
Table 1: Ethanol Oxidation Product Yields with Copper-Tungsten Oxide Catalysts
| Catalyst Composition (Cu:W) | Acetaldehyde Yield (%) | Ethylene Yield (%) | Carbon Dioxide Yield (%) |
|---|---|---|---|
| 1:9 | 32.2 | 18 | 21.6 |
| 2:8 | 50.8 | 13 | 19.7 |
| 3:7 | 56.4 | 9.4 | 16.8 |
| 5:5 | 44.4 | 4.8 | 20.4 |
| 9:1 | 37.4 | 0 | 24.6 |
Environmental Applications
Photocatalytic Processes
Tungsten compounds are also employed in photocatalytic applications aimed at hydrogen production from ethanol solutions. Tungsten carbide has been shown to enhance hydrogen yields significantly when used as a co-catalyst with titanium dioxide (TiO2). Studies indicate that the presence of tungsten carbide not only improves hydrogen production efficiency but also facilitates the oxidation of ethanol to produce by-products such as acetaldehyde and butanediol.
Key Findings:
- Hydrogen Yield Improvement: Tungsten carbide co-catalysts can increase hydrogen production by over 40% compared to TiO2 alone.
- Stability: The catalytic performance remains high even after multiple uses, maintaining over 93% efficiency compared to fresh samples .
Material Science Applications
Synthesis of Tungsten Oxide Nanostructures
Ethanol serves as a reducing agent in the synthesis of tungsten oxide nanobelts through controlled oxidation processes. This method allows for the fabrication of nanostructured materials that have potential applications in sensors, batteries, and other electronic devices.
Key Findings:
- Nanostructure Formation: The presence of ethanol during synthesis leads to the formation of uniform tungsten oxide nanobelts.
- Applications: These nanobelts can be utilized in various electronic applications due to their unique electrical properties .
Case Studies
Case Study: Ethanol Oxidation Using Copper-Tungsten Catalysts
In a controlled study, various copper-tungsten oxide catalysts were synthesized and tested for their activity in ethanol oxidation reactions across a temperature range of 250–700°C. The results highlighted that:
- Higher temperatures favored the formation of acetaldehyde and ethylene.
- The optimal catalyst composition significantly influenced product selectivity and yield.
This case study underscores the importance of catalyst composition and reaction conditions in optimizing ethanol conversion processes.
Comparison with Similar Compounds
Electrode Cleaning
Tungsten electrodes, used in electrochemical studies, require thorough cleaning to remove surface contaminants. Ethanol is preferred due to its moderate volatility and ability to dissolve organic residues without leaving deposits. For instance, tungsten wires are polished with SiC paper and ultrasonically cleaned in ethanol to ensure a contaminant-free surface .
Physical Properties of Common Solvents
| Property | Ethanol | Methanol | Isopropanol | Acetone |
|---|---|---|---|---|
| Boiling Point (°C) | 78.15 | 64.7 | 82.5 | 56.05 |
| Density (g/mL, 20°C) | 0.789 | 0.791 | 0.785 | 0.784 |
| Polarity (Dielectric Constant) | 24.3 | 32.7 | 18.3 | 20.7 |
| Evaporation Rate (vs. Butyl Acetate = 1) | 3.0 | 6.3 | 1.7 | 5.7 |
Performance Metrics
- Volatility: Methanol and acetone evaporate faster than ethanol, making them less ideal for processes requiring prolonged contact time (e.g., ultrasonic cleaning). Ethanol balances moderate evaporation with effective residue removal .
- Residue Formation: Isopropanol and ethanol leave minimal residues compared to acetone, which can form films if impurities are present. This is critical in high-purity applications like electrode preparation .
- Safety: Methanol’s toxicity limits its use, whereas ethanol is safer for routine laboratory handling .
Traditional vs. Improved Wet Chemical Methods
In W-Y₂O₃ synthesis, ethanol-based methods outperform aqueous systems by reducing oxide agglomeration. For example, replacing water with ethanol in the presence of SDS and ultrasound yielded a 600 Hv microhardness in sintered alloys, 15% higher than traditional methods .
Solvent Impact on Particle Size Distribution
| Solvent | Average W Grain Size (nm) | Y₂O₃ Dispersion Homogeneity |
|---|---|---|
| Ethanol | 40 | Uniform (2–10 nm clusters) |
| Methanol | 55 | Moderate agglomeration |
| Water | 100 | Severe agglomeration |
Adapted from and analogous studies on solvent effects.
Ethanol’s lower surface tension compared to water enhances precursor dispersion, while its higher boiling point than methanol allows better control over reaction kinetics .
Preparation Methods
Vacuum Distillation
Crude tungsten ethoxide is distilled at 150–200°C under reduced pressure (10⁻³ mbar) to isolate pure W(OEt)₆. This step removes unreacted ethanol and chloride residues.
Sublimation
Sublimation at 100–120°C under inert gas flow yields crystalline W(OEt)₆, as reported in high-purity industrial processes.
Q & A
Q. How can researchers safely handle ethanol-tungsten mixtures in laboratory settings?
Ethanol and tungsten interactions require strict safety protocols due to potential health risks. For instance, tungsten-contaminated ethanol has been linked to acute toxicity (nausea, seizures, renal failure) in humans . Methodological steps include:
- Using fume hoods and personal protective equipment (PPE) when handling volatile ethanol solutions.
- Implementing inert atmosphere techniques (e.g., argon) to prevent oxidation during tungsten nanoparticle synthesis.
- Regularly calibrating analytical instruments (e.g., ICP-MS) to detect trace tungsten impurities in ethanol solvents .
Q. What are the best practices for preparing ethanol-tungsten composite materials?
A common method involves dispersing tungsten disulfide (WS₂) in ethanol using ultrasonic probes (e.g., Badelin SonoPuls) for 30 minutes to deagglomerate particles, followed by magnetic stirring with binders like PVB powder . Key considerations:
Q. How should researchers conduct literature reviews on ethanol-tungsten interactions?
Prioritize peer-reviewed databases (e.g., PubMed, ACS Publications) and industrial chemistry encyclopedias (e.g., Ullmann’s Encyclopedia) for authoritative synthesis protocols and toxicity data . Avoid unreliable sources like Benchchem. Use Boolean searches (e.g., "ethanol AND tungsten AND (catalyst OR composite)") and filter results by experimental validity (e.g., replication studies) .
Advanced Research Questions
Q. What experimental design challenges arise in studying ethanol-mediated tungsten catalysis?
Key challenges include:
- Reaction Contamination : Trace oxygen in ethanol can oxidize tungsten precursors, altering catalytic pathways. Solutions include degassing ethanol via freeze-pump-thaw cycles .
- Kinetic Variability : Ethanol’s polarity affects tungsten nanoparticle nucleation rates. Use in situ TEM to monitor growth dynamics .
- Data Contradictions : Discrepancies in reported catalytic efficiencies may stem from solvent purity or tungsten oxidation states. Replicate studies using controlled ethanol batches and XPS validation .
Q. How can researchers resolve contradictions in ethanol-tungsten composite mechanical properties?
Conflicting data on tensile strength or thermal stability often arise from:
- Dispersion Inhomogeneity : Quantify WS₂ distribution via SEM/EDS mapping and correlate with ethanol evaporation rates .
- Interfacial Reactions : Use FTIR to detect ethanol-derived byproducts (e.g., acetaldehyde) that weaken tungsten-polymer interfaces .
- Statistical Power : Apply ANOVA to datasets from ≥3 independent trials, ensuring ethanol solvent batches are identical .
Q. What advanced characterization techniques are critical for ethanol-tungsten systems?
- Surface Analysis : X-ray photoelectron spectroscopy (XPS) to identify tungsten oxidation states (W⁴⁺ vs. W⁶⁺) in ethanol-processed samples.
- Morphology : High-resolution TEM for lattice imaging of tungsten nanoparticles synthesized in ethanol .
- Thermal Behavior : TGA-DSC under nitrogen to study ethanol residue effects on tungsten oxide decomposition pathways .
Methodological Tables
Table 1: Optimization Parameters for Ethanol-Tungsten Disulfide Composites
| Parameter | Optimal Range | Instrumentation | Reference |
|---|---|---|---|
| Sonication Time | 20–40 min | Ultrasonic Probe (20 kHz) | |
| Ethanol Purity | ≥99.8% | Gas Chromatography (GC-FID) | |
| Stirring Speed | 500–800 rpm | Magnetic Stirrer (PTFE Coated) |
Table 2: Common Data Contradictions and Solutions
| Contradiction | Likely Cause | Resolution |
|---|---|---|
| Variability in catalytic activity | Ethanol moisture content | Karl Fischer titration for H₂O quantification |
| Inconsistent composite strength | WS₂ agglomeration | Dynamic light scattering (DLS) pre-processing |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
